1-(Thiophen-2-yl)cyclopropanecarboxylic acid
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Overview
Description
1-(Thiophen-2-yl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C8H8O2S. It features a cyclopropane ring attached to a carboxylic acid group and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of thiophene derivatives followed by carboxylation. For instance, the reaction of thiophene with diazomethane can yield cyclopropylthiophene, which can then be carboxylated using carbon dioxide under high pressure .
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of laboratory synthesis methods. These processes often use continuous flow reactors to enhance yield and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
1-(Thiophen-2-yl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, especially in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The cyclopropane ring and thiophene moiety contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Cyclopropanecarboxylic acid: Lacks the thiophene ring, making it less versatile in chemical reactions.
Thiophene-2-carboxylic acid: Lacks the cyclopropane ring, affecting its reactivity and applications.
2-(Thiophen-2-yl)acetic acid: Similar structure but with an acetic acid group instead of a cyclopropane ring.
Uniqueness: 1-(Thiophen-2-yl)cyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and a thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-thiophen-2-ylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-7(10)8(3-4-8)6-2-1-5-11-6/h1-2,5H,3-4H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGVANXRGMMXGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597026 |
Source
|
Record name | 1-(Thiophen-2-yl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162959-94-6 |
Source
|
Record name | 1-(Thiophen-2-yl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(thiophen-2-yl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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